molecular formula C13H19Cl2NO B195611 Bupropion hydrochloride CAS No. 31677-93-7

Bupropion hydrochloride

Cat. No.: B195611
CAS No.: 31677-93-7
M. Wt: 276.20 g/mol
InChI Key: HEYVINCGKDONRU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bupropion hydrochloride primarily targets the norepinephrine transporter (NET) and the dopamine transporter (DAT) . These transporters are responsible for the reuptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft .

Mode of Action

This compound acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) . It weakly inhibits the enzymes involved in the uptake of norepinephrine and dopamine, thereby prolonging their duration of action within the neuronal synapse and enhancing the downstream effects of these neurotransmitters . When used as an aid to smoking cessation, bupropion is thought to confer its anti-craving and anti-withdrawal effects by inhibiting dopamine reuptake, which is thought to be involved in the reward pathways associated with nicotine, and through the antagonism of the nicotinic acetylcholinergic receptor .

Biochemical Pathways

Bupropion is hydroxylated to its primary active metabolite, hydroxybupropion, by the cytochrome P450 enzyme CYP2B6 . In vitro data suggest the existence of alternative hydroxylation pathways mediated by the highly polymorphic enzyme CYP2C19 .

Pharmacokinetics

Bupropion is absorbed rapidly after oral administration. Peak plasma bupropion concentrations are usually achieved within 2 hours . The immediate-release (IR) formulations provide a short duration of action and are therefore generally dosed three times per day . Bupropion and its metabolites exhibit linear kinetics following chronic administration of 300 to 450 mg/day .

Result of Action

The inhibition of norepinephrine and dopamine reuptake by bupropion leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can enhance mood and alleviate symptoms of depression . Bupropion is less likely to cause sexual side effects, sedation, or weight gain as compared to SSRIs or TCAs .

Action Environment

The efficacy and stability of bupropion can be influenced by various environmental factors. For instance, the synthesis of this compound has been reported to be more sustainable and safer under greener conditions utilizing flow chemistry . Additionally, genetic polymorphisms in enzymes involved in the metabolism of bupropion, such as CYP2B6 and CYP2C19, can influence the drug’s action and efficacy .

Safety and Hazards

Common adverse effects of bupropion with the greatest difference from placebo are dry mouth, nausea, constipation, insomnia, anxiety, tremor, and excessive sweating . Rare but serious side effects include seizures, liver toxicity, psychosis, and risk of overdose .

Future Directions

Bupropion hydrochloride is used in the treatment of major depressive disorder (MDD), seasonal affective disorder (SAD), and as an aid to smoking cessation . It is also used off-label for the management of Attention/Deficit-Hyperactivity Disorder (ADHD) in adults with comorbid bipolar depression to avoid mood destabilization caused by typical stimulant medications used for the treatment of ADHD .

Biochemical Analysis

Biochemical Properties

Bupropion hydrochloride exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, therefore prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters . More specifically, bupropion binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT) .

Cellular Effects

This compound has several features that distinguish it from other antidepressants: it does not usually cause sexual dysfunction, it is not associated with weight gain and sleepiness, and it is more effective than SSRIs at improving symptoms of hypersomnia and fatigue . Common adverse effects of bupropion with the greatest difference from placebo are dry mouth, nausea, constipation, insomnia, anxiety, tremor, and excessive sweating .

Molecular Mechanism

This compound exerts its effects at the molecular level by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft . This prolongs their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters .

Temporal Effects in Laboratory Settings

The laboratory completed a stability study over the course of 50 days to evaluate how bupropion and threobupropion degrade in postmortem blood, liver and liver homogenate . While the concentration of bupropion decreased in all specimens, the rate of degradation of the room temperature samples was the most dramatic .

Dosage Effects in Animal Models

In animal models, both mortality and the observed clinical signs were dose-dependent and metabolite-dependent with the least number of deaths and least intense clinical signs occurring following this compound treatment .

Metabolic Pathways

This compound is extensively metabolized to three known active metabolites, hydroxybupropion and the diasteroisomers threohydrobupropion and erythrohydrobupropion . CYP2B6 and CYP2C19 were found to be quantitatively minor elimination pathways, contributing to only 23 and 5% of total bupropion clearance .

Transport and Distribution

The active pharmaceutical ingredient will transit through the gut and reach the colon if not absorbed into the epithelial layer . The relative bioavailability of the extended-release formulations was 72.3–78.8% compared with immediate release 75 mg .

Chemical Reactions Analysis

Properties

IUPAC Name

2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYVINCGKDONRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044561
Record name Bupropion hydrochloride
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Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31677-93-7, 234447-17-7, 34911-55-2
Record name Bupropion hydrochloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Bupropion hydrochloride
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Record name Bupropion hydrochloride [USAN:USP:JAN]
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Record name bupropion
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Record name Bupropion hydrochloride
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Record name Bupropion hydrochloride
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Record name (±)-2-(tert-butylamino)-3'-chloropropiophenone hydrochloride
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Record name BUPROPION HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

t-Butylamine was added to a solution of m-chloro-α-bromopropiophenone obtained above in acetone and water and the reaction mixture was refluxed for 2.5 hours. Acetone, water and excessive t-butylamine was evaproated at the temperature of 120° C. The concentrated solution was cooled down to room temperature and then extracted with 1500 ml of chloroform and 250 ml of water. The organic phase was dried with anhydrous sodium sulfate (30 g) and concentrated to dryness under reduced pressure. A solution of HCl in ethanol was added to the concentrated solution at room temperature and a crude product of bupropion hydrochloride was obtained after filtration. The crude product of bupropion hydrochloride was added to 2000 ml ethanol and heated to 70° C., decolorized by activated carbon (2 g) for 30 minutes and filtered. The filtrate was cooled and filtered to obtain wet product of bupropion hydrochloride. The wet product was dried in vacuum (−0.04˜−0.09 MPa, 70° C.) for 4 hours to obtain pure product. Total yield was 72% based on m-chloropropiophenone; and the HPLC's purify was ≧99.9%.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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